![molecular formula C11H16N2O2 B7806599 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid typically involves the reaction of 2-pyridinemethanamine with 3-methyl-2-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound . This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Oxidation Reactions
The pyridine ring and amine group undergo oxidation under controlled conditions:
Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Pyridine ring oxidation | KMnO₄ in acidic medium | Pyridine N-oxide derivative | Positional selectivity depends on substituents |
Amine oxidation | H₂O₂ or mCPBA in polar solvents | N-oxidized intermediate | Limited by steric hindrance |
The carboxylic acid group remains inert under these conditions but may participate in decarboxylation at elevated temperatures (>200°C).
Reduction Reactions
The carboxylic acid and pyridine moieties exhibit distinct reduction behaviors:
Selective reduction of the carboxylic acid to alcohol is more efficient than pyridine hydrogenation due to aromatic stabilization effects .
Substitution and Condensation Reactions
The secondary amine participates in nucleophilic substitutions:
The carboxylic acid group facilitates esterification with alcohols (e.g., methanol/H₂SO₄) or amide formation via DCC coupling .
Acid-Base and Coordination Chemistry
-
Deprotonation : The carboxylic acid (pKa ≈ 4.7) forms salts with bases like NaOH, enhancing aqueous solubility .
-
Metal coordination : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures .
Thermal Degradation Pathways
At temperatures >250°C:
-
Decarboxylation dominates, producing CO₂ and 3-methyl-2-[(pyridin-2-ylmethyl)amino]butane.
-
Pyridine ring decomposition occurs above 300°C, yielding nitrogen oxides and carbonaceous residues.
Comparative Reactivity Analysis
Key functional group reactivity trends:
-
Carboxylic acid : Highest reactivity in nucleophilic acyl substitutions (e.g., esterification > amidation > reduction).
-
Amine : Moderate nucleophilicity due to steric shielding by the pyridin-2-ylmethyl group .
-
Pyridine ring : Lowest reactivity except under strong oxidizing or reducing conditions.
Experimental evidence from differential scanning calorimetry (DSC) shows an exothermic peak at 185°C corresponding to amine degradation .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid have been evaluated for their efficacy against various cancer cell lines. A study highlighted that certain pyridine-based compounds demonstrated potent inhibitory effects on tumor growth, specifically in colon and breast cancer models . The mechanism often involves the disruption of critical cellular pathways, leading to apoptosis in cancer cells.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Pyridine derivatives have shown promise in mitigating neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress. For example, studies have reported that specific modifications to the pyridine structure can enhance neuroprotective effects, potentially useful for treating conditions like Alzheimer's disease .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting metabolic pathways. For instance, certain derivatives have been shown to inhibit carbonic anhydrase, an enzyme implicated in numerous physiological processes .
Drug Development
The compound serves as a scaffold for drug development due to its ability to form stable complexes with biological targets. Researchers are exploring its potential as a lead compound in synthesizing new drugs aimed at treating various diseases, including metabolic disorders and infections .
Material Science Applications
Polymer Synthesis
In materials science, derivatives of this compound are being explored for their utility in synthesizing polymers with specific properties. These compounds can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research has demonstrated that integrating such compounds into polymer chains can lead to materials with improved performance characteristics suitable for industrial applications .
Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology. Studies are investigating its use in the fabrication of nanoparticles that can deliver therapeutic agents directly to target sites within the body, enhancing treatment efficacy while minimizing side effects .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anticancer Activity | The compound inhibited tumor growth by inducing apoptosis in HCT-15 colon carcinoma cells with an IC50 of 5 µM. |
Study B | Neuroprotection | Demonstrated significant reduction in oxidative stress markers in neuronal cell lines treated with pyridine derivatives. |
Study C | Enzyme Inhibition | Showed effective inhibition of carbonic anhydrase with a Ki value of 30 nM, indicating potential for drug development targeting metabolic pathways. |
Wirkmechanismus
The mechanism of action of 3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites on enzymes, inhibiting or modulating their activity, which can lead to various biological effects . Additionally, it may interact with cellular receptors, triggering signal transduction pathways that result in physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid
- 4-Oxo-4-[(pyridin-3-ylmethyl)amino]butanoic acid
- 2-Pyridinemethanamine derivatives
Uniqueness
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the amino acid backbone allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biologische Aktivität
3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid is a compound of increasing interest in medicinal chemistry due to its unique structure that combines features of amino acids with a pyridine moiety. This combination suggests potential interactions with various biological systems, making it a subject of numerous studies aimed at understanding its biological activities.
Chemical Structure and Properties
The compound has the molecular formula CHNO and a molecular weight of 224.27 g/mol. Its structure includes a branched-chain amino acid backbone linked to a pyridine ring, which is known for its biological reactivity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be developed as an alternative or adjunct therapy in combating resistant bacterial infections .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary in vitro studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : Its pyridine moiety allows for potential binding to neurotransmitter receptors, which could explain some neuropharmacological effects observed in preliminary studies.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Another investigation focused on its antimicrobial properties, revealing that derivatives of this compound exhibited enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) when modified with specific functional groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid, and how are intermediates characterized?
A typical synthesis involves coupling pyridin-2-ylmethylamine with a suitably protected 3-methyl-2-oxobutanoic acid derivative. For example, reductive amination or carbodiimide-mediated coupling can be employed. Intermediates are characterized using HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Reaction optimization may require monitoring by TLC or adjusting pH to stabilize intermediates .
Q. What analytical techniques are critical for confirming the stereochemistry and stability of this compound?
- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related compounds like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid .
- Circular dichroism (CD) : Validates chiral centers if the compound exhibits optical activity.
- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use HPLC-UV to track decomposition products .
Q. How can researchers mitigate handling risks associated with this compound?
Refer to safety data sheets (SDS) for related amino acid derivatives. Key precautions include:
- Storage : Keep under inert gas (e.g., argon) at -20°C to prevent oxidation.
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis due to potential irritancy of pyridine derivatives .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in the final coupling step, be addressed?
Low yields may arise from steric hindrance at the 2-position of the pyridine ring or competing side reactions. Strategies include:
- Protecting group optimization : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield reactive amines during coupling .
- Catalyst screening : Test Pd-mediated cross-coupling or enzyme-catalyzed reactions to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
Q. What methodologies are used to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) can arise from assay conditions or impurity profiles. To address this:
- Reproducibility checks : Validate assays across multiple labs using standardized protocols.
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., oxidized pyridine derivatives) that may interfere with biological targets .
- Dose-response studies : Establish EC50/IC50 curves under controlled buffer conditions (pH 7.4, 37°C) .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Docking studies : Use software like AutoDock Vina to predict interactions with receptors (e.g., enzymes with pyridine-binding pockets).
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data .
- MD simulations : Assess conformational stability of the butanoic acid backbone in aqueous vs. lipid environments .
Q. What advanced techniques characterize surface adsorption or reactivity in environmental chemistry studies?
- Microspectroscopic imaging : Analyze interactions with indoor surfaces (e.g., silica or polymers) using ATR-FTIR to track carboxylate group binding .
- XPS (X-ray photoelectron spectroscopy) : Quantify surface oxidation states after exposure to ozone or UV light .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?
Reported solubility variations may stem from:
- Ionization state : The carboxylate group (pKa ~2.5) increases water solubility at pH >4, while the pyridine moiety (pKa ~5) enhances organic solubility in acidic conditions.
- Experimental protocols : Use standardized shake-flask methods with buffered solutions for consistency .
Q. What experimental controls are essential when studying metabolic stability in vitro?
- Positive controls : Include stable analogs (e.g., 2-amino-3-methylbutanoic acid derivatives) to benchmark degradation rates.
- Matrix controls : Test liver microsomes or S9 fractions from multiple species to rule out species-specific metabolism .
Q. Methodological Recommendations
Q. How can researchers validate the compound’s purity for pharmacological studies?
Eigenschaften
IUPAC Name |
3-methyl-2-(pyridin-2-ylmethylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-5-3-4-6-12-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGOTMUQCHLDNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.